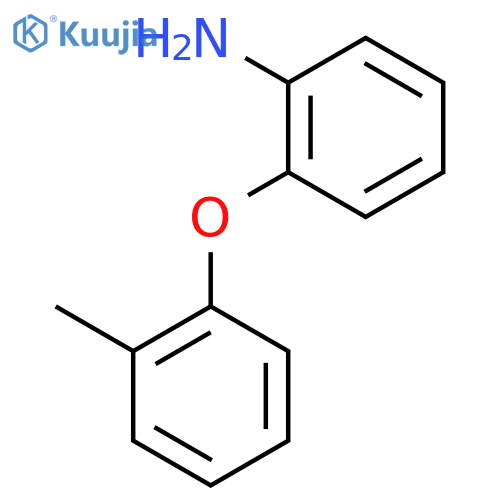

Cas no 3840-18-4 (2-(2-Methylphenoxy)aniline)

2-(2-Methylphenoxy)aniline 化学的及び物理的性質

名前と識別子

-

- 2-(o-Tolyloxy)aniline

- BRN 2723291

- NSC 163942

- 2-(2-Methylphenoxy)aniline

- 2-Amino-2'-methyldiphenyl ether

- 2-(2-Tolyloxy) aniline

- 2-(O-tolyloxy)benzenamine

- 2-AMINOPHENYL O-TOLYL ETHER2-(2-METHYLPHENOXY)ANILINE

- Benzenamine, 2-(2-methylphenoxy)-

- Aniline, 2-(o-tolyloxy)-

- 2-(2-methylphenoxy)Benzenamine

- 2-(O-TOLYLOXY)-ANILINE

- 2-Amino-2′-methyldiphenyl Ether

- 2-Aminophenyl o-tolyl ether

- SCHEMBL395415

- AS-57520

- DTXSID90191739

- SR-01000423538

- CHEMBL1314101

- A1008

- AMY10481

- W-109933

- 1-13-00-00109 (Beilstein Handbook Reference)

- JYJPXACGURQSCB-UHFFFAOYSA-

- UNII-L6Y9DB1FGI

- L6Y9DB1FGI

- A824137

- EINECS 223-329-3

- D88365

- NS00030377

- AKOS000100462

- NSC-163942

- HMS2627E13

- SMR000305115

- BB 0259320

- 3840-18-4

- EN300-7407266

- JYJPXACGURQSCB-UHFFFAOYSA-N

- ANILINE, O-(O-TOLYLOXY)-

- NCGC00245845-01

- MFCD00025167

- 2'-methyl-2-aminodiphenylether

- 2-Amino-2'-Methyl Diphenylether

- O-(O-TOLYLOXY)ANILINE

- MLS000723520

- NSC163942

- 2-(2-Methylphenoxy)aniline #

- InChI=1/C13H13NO/c1-10-6-2-4-8-12(10)15-13-9-5-3-7-11(13)14/h2-9H,14H2,1H3

- WLN: ZR BOR B1

- FT-0635032

- Aniline,2-(o-tolyloxy)-

- SR-01000423538-1

- Oprea1_460977

- DB-032404

- DTXCID80114230

-

- MDL: MFCD00025167

- インチ: 1S/C13H13NO/c1-10-6-2-4-8-12(10)15-13-9-5-3-7-11(13)14/h2-9H,14H2,1H3

- InChIKey: JYJPXACGURQSCB-UHFFFAOYSA-N

- ほほえんだ: CC1=CC=CC=C1OC2=CC=CC=C2N

計算された属性

- せいみつぶんしりょう: 199.10000

- どういたいしつりょう: 199.099714

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 195

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 何もない

- トポロジー分子極性表面積: 35.2

じっけんとくせい

- 密度みつど: 1.11

- ふってん: 196°C/23mmHg(lit.)

- フラッシュポイント: 133.3°C

- 屈折率: 1.6040-1.6060

- PSA: 35.25000

- LogP: 3.95070

2-(2-Methylphenoxy)aniline セキュリティ情報

-

記号:

- ヒント:に警告

- 危害声明: H315-H319

- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26-S36/37/39

- RTECS番号:BY9750000

-

危険物標識:

- セキュリティ用語:S26-36/S37/S39

- リスク用語:R36; R37; R38

- 危険レベル:IRRITANT

2-(2-Methylphenoxy)aniline 税関データ

- 税関コード:2922299090

- 税関データ:

中国税関コード:

2922299090概要:

2922299090。他のアミノ基(ナフトール/フェノール)およびエーテル/エステル(1つ以上の酸素含有基を含む塩を除く)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

要約:

2922299090。他のアミノナフトール及び他のアミノフェノールは、1種以上の酸素官能基を含むものを除いて、それらのエーテル及びエステル、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

2-(2-Methylphenoxy)aniline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| OTAVAchemicals | 1976397-50MG |

2-(2-methylphenoxy)aniline |

3840-18-4 | 95% | 50MG |

$29 | 2023-07-03 | |

| Key Organics Ltd | AS-57520-10MG |

2-(2-methylphenoxy)aniline |

3840-18-4 | >97% | 10mg |

£63.00 | 2025-02-09 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A801278-5g |

2-Amino-2'-methyldiphenyl ether |

3840-18-4 | 97% | 5g |

¥179.10 | 2022-09-29 | |

| Chemenu | CM283225-500g |

2-(o-Tolyloxy)aniline |

3840-18-4 | 95% | 500g |

$700 | 2021-06-16 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R027403-25g |

2-(2-Methylphenoxy)aniline |

3840-18-4 | 97% | 25g |

¥492 | 2024-05-23 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | A1008-5G |

2-Amino-2'-methyldiphenyl Ether |

3840-18-4 | >97.0%(GC) | 5g |

¥210.00 | 2024-04-16 | |

| Key Organics Ltd | AS-57520-5G |

2-(2-methylphenoxy)aniline |

3840-18-4 | >97% | 5g |

£85.00 | 2025-02-09 | |

| Key Organics Ltd | AS-57520-25G |

2-(2-methylphenoxy)aniline |

3840-18-4 | >97% | 25g |

£155.00 | 2025-02-09 | |

| Enamine | EN300-7407266-1.0g |

2-(2-methylphenoxy)aniline |

3840-18-4 | 95.0% | 1.0g |

$19.0 | 2025-03-11 | |

| Enamine | EN300-7407266-2.5g |

2-(2-methylphenoxy)aniline |

3840-18-4 | 95.0% | 2.5g |

$20.0 | 2025-03-11 |

2-(2-Methylphenoxy)aniline サプライヤー

2-(2-Methylphenoxy)aniline 関連文献

-

Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439

-

Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893

-

Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684

-

Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989

-

Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256

2-(2-Methylphenoxy)anilineに関する追加情報

2-(2-メチルフェノキシ)アニリン(CAS No. 3840-18-4)の特性と応用に関する総合解説

2-(2-メチルフェノキシ)アニリン(2-(2-Methylphenoxy)aniline)は、有機合成化学において重要な中間体として知られる化合物です。CAS登録番号3840-18-4で特定されるこの物質は、フェノキシ基とアニリン骨格を併せ持つユニークな構造が特徴で、医薬品や機能性材料の開発において注目されています。

近年、サステナブルケミストリーやグリーン合成の需要が高まる中、2-(2-メチルフェノキシ)アニリンの効率的な合成法に関する研究が活発化しています。特に触媒的反応や溶媒フリー条件での合成プロセスは、研究者や産業界から大きな関心を集めています。この化合物は、電子材料やポリマー添加剤としての潜在的な応用可能性も持っており、材料科学分野でもその価値が再評価されています。

2-(2-メチルフェノキシ)アニリンの物理化学的特性について詳しく見ると、分子式はC13H13NO、分子量は199.25 g/molです。この化合物は芳香族アミンに分類され、適度な極性を示すため、有機溶媒への溶解性が良好という特徴があります。また、熱安定性に優れており、さまざまな反応条件下での利用が可能です。

産業応用の観点から、2-(2-メチルフェノキシ)アニリンは染料中間体や光安定剤の前駆体として重要な役割を果たしています。さらに近年では、OLED材料や有機半導体の開発において、この化合物を出発原料とする研究が進められています。特にフレキシブルディスプレイ技術の発展に伴い、関連する需要が拡大しています。

安全性に関する情報として、2-(2-メチルフェノキシ)アニリンを取り扱う際には適切な個人用保護具の使用が推奨されます。実験室規模での取り扱いにおいては、局所排気装置の設置や化学物質管理の基本原則に従うことが重要です。これらの適切な管理により、研究開発プロセスでの安全な利用が可能となります。

分析技術の進歩に伴い、2-(2-メチルフェノキシ)アニリンの構造解析方法も多様化しています。NMR分光法や質量分析に加え、近年ではX線結晶構造解析による詳細な分子構造の解明が行われています。これらの分析データは、化合物の品質管理や新規応用開発において不可欠な情報となっています。

市場動向を考察すると、2-(2-メチルフェノキシ)アニリンを含む特殊化学品の需要は、アジア太平洋地域を中心に堅調な成長を続けています。特に電子材料産業や高機能ポリマー分野での需要拡大が、この化合物の市場成長を牽引しています。今後の技術革新によって、さらに多様な用途が開拓されることが期待されています。

環境面への配慮として、2-(2-メチルフェノキシ)アニリンの生分解性や生態影響に関する研究も進められています。持続可能な化学物質管理の観点から、グリーンケミストリーの原則に基づいた合成法の開発や、廃棄物削減技術の導入が業界全体で推進されています。

最後に、2-(2-メチルフェノキシ)アニリンの研究開発における今後の展望について考察します。この化合物を出発原料とする新規機能性材料の開発や、医薬品中間体としての応用拡大が期待されています。また、AI創薬やマテリアルズインフォマティクスといった先端技術との融合により、これまでにない用途が発見される可能性も秘めています。

3840-18-4 (2-(2-Methylphenoxy)aniline) 関連製品

- 1579-40-4(Di-p-tolyl ether)

- 73637-04-4(Benzenamine,2,4-bis(2-methylphenoxy)-)

- 104-66-5(1,2-Diphenoxyethane)

- 3586-14-9(m-Phenoxytoluene)

- 196604-20-3(1,3-Dimethyl-5-(2-methylphenoxy)benzene)

- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)

- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)

- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)

- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)

- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)